molecular formula C8H7N3O2 B1361035 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1118787-14-6

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B1361035
CAS No.: 1118787-14-6
M. Wt: 177.16 g/mol
InChI Key: LXSNZLZWYNZHEH-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with cytochrome P450 isoforms, although it exhibits low inhibitory activity towards most of them .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including the Km-12 cell line . This inhibition is achieved through the disruption of cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation . Furthermore, the compound influences gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the kinase domain of TRKs. Additionally, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest a threshold effect, where the therapeutic benefits of the compound are maximized at optimal dosages, while higher doses may lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, while conjugation reactions facilitate its excretion . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . These localization patterns are essential for the compound’s role in modulating cellular processes and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature in ethanol, using AC-SO3H as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have various applications, particularly in medicinal chemistry and materials science. These applications stem from their unique structural and chemical properties, making them valuable in synthesizing various compounds with biological activity .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine as a Scaffold for Kinase Inhibitors:

  • Pyrazolo[3,4-b]pyridine is a common structural component in synthesizing kinase inhibitors because the pyrazolo portion can act as a hydrogen bond center .
  • These compounds have demonstrated activity against TRKA and have shown anticancer effects in vitro and in vivo .
  • The use of pyrazolo[3,4-b]pyridine derivatives has led to the development of next-generation TRK inhibitors like LOXO-195, which is in phase II clinical trials for patients with TRK fusion-positive cancers that have developed resistance to larotrectinib .

Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives:

  • A study synthesized 38 pyrazolo[3,4-b]pyridine derivatives using scaffold hopping and computer-aided drug design .
  • Most of these derivatives exhibited nanomole inhibitory activities against TRKA .

Versatility in Synthesis:

  • 1H-pyrazolo[3,4-b]pyridines have been used as scaffolds for synthesizing tyrosine kinase inhibitors (TKI) .
  • These compounds have a fully unsaturated pyridine ring, sometimes with hydroxy groups at C4 or C6, and are used to create pyridone tautomers .

Substitution Patterns and Biological Activity:

  • Variations in the substituents at positions N1, C3, C4, C5, and C6 of the pyrazolo[3,4-b]pyridine structure influence the compound's biological activity .
  • The most common substitution patterns are 4,6-disubstituted, 5-monosubstituted, and 3,4,5-trisubstituted structures .

Reactions:

  • Pyrazolo[3,4-b]pyridines derivatives have been synthesized via one-pot condensation of 3-methyl-1-phenyl-1 H -pyrazolo-5-amine, paraformaldehyde .
  • Pyridine rings are synthesized using different pyrazole derivatives. Most reactions use 3-aminopyrazole as the starting material, which acts as a 1,3-NCC-dinucleophile, reacting with a 1,3-CCC-biselectrophile .

Other Applications:

  • This compound is available for purchase as a biochemical for proteomics research .
  • It can be used as a building block in creating more complex molecules .

Comparison with Similar Compounds

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1118787-14-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group at the 5-position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Antiviral Activity

The antiviral potential of this compound has also been explored. Research indicates that certain derivatives possess activity against viruses such as Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV). The introduction of specific substituents on the pyrazolo[3,4-b]pyridine framework was found to enhance antiviral activity, suggesting that structural modifications can lead to more potent antiviral agents .

Antitubercular Activity

In a recent study focusing on tuberculosis, derivatives of this compound were evaluated for their activity against Mycobacterium tuberculosis. The results indicated promising antitubercular activity, with certain compounds demonstrating effective inhibition of bacterial growth in vitro. The mechanism is believed to involve interference with metabolic pathways critical for the survival of the bacterium .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and mediators, potentially making it useful in treating inflammatory diseases. This effect is attributed to the modulation of signaling pathways involved in inflammation .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : Synthesis often begins with 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
  • Hydrolysis : Basic hydrolysis converts the nitrile group to a carboxylic acid.
  • Recrystallization : The product is purified through recrystallization techniques to obtain the desired compound in high purity.

Case Study 1: Antimicrobial Efficacy

In a study published in Der Pharma Chemica, researchers synthesized various pyrazolo[3,4-b]pyridine derivatives and tested their antimicrobial properties. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) below 50 µg/mL against multiple bacterial strains .

Case Study 2: Antiviral Screening

A screening for antiviral activity against HSV was conducted using Vero cells infected with the virus. Compounds were tested for their ability to reduce viral titers significantly. One derivative exhibited an IC50 value of 12 µM, indicating strong antiviral potential .

Case Study 3: Antitubercular Activity Assessment

In another study focusing on tuberculosis treatment, pyrazolo[3,4-b]pyridine derivatives were evaluated using the Microplate Alamar Blue Assay (MABA). Compounds showed IC50 values ranging from 0.5 to 2 µg/mL against M. tuberculosis H37Rv strain .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSNZLZWYNZHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649592
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118787-14-6
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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